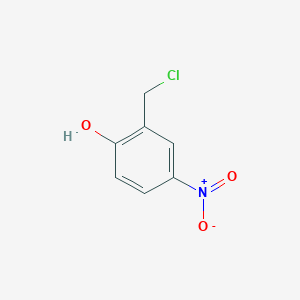

2-(Chloromethyl)-4-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNPZIYGODMAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183886 | |

| Record name | Phenol, 2-(chloromethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-19-5 | |

| Record name | 2-(Chloromethyl)-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2973-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2973-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(chloromethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-4-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CHLOROMETHYL)-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74PC7TJ1MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Chloromethyl 4 Nitrophenol

Established Synthetic Pathways

The most prominent and widely utilized method for the synthesis of 2-(chloromethyl)-4-nitrophenol is the Blanc chloromethylation of 4-nitrophenol (B140041). This reaction, discovered by Gustave Louis Blanc in 1923, involves the introduction of a chloromethyl group onto an aromatic ring. wikipedia.orglibretexts.org

Blanc Chloromethylation of 4-Nitrophenol: Reaction Conditions and Catalysis

The Blanc chloromethylation of 4-nitrophenol involves the reaction of 4-nitrophenol with formaldehyde (B43269) (HCHO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). wikipedia.org The reaction is typically carried out under acidic conditions. wikipedia.org The hydroxyl group of phenol (B47542) is an activating group and an ortho, para-director in electrophilic aromatic substitution, while the nitro group is a deactivating group and a meta-director. wikipedia.orgbyjus.com Due to the directing effects of the hydroxyl group, the chloromethyl group is introduced at the ortho position relative to the hydroxyl group.

The reaction conditions, including temperature and the type of solvent, can influence the yield of the final product. For instance, using polar aprotic solvents like dichloroethane can enhance the solubility of the reaction intermediates. One procedure involves heating a mixture of p-nitrophenol, concentrated hydrochloric acid, and formaldehyde diethanol with a small amount of concentrated sulfuric acid to 70°C while introducing hydrogen chloride gas over 4-5 hours. After cooling and filtration, the product is recrystallized from benzene (B151609) to yield 2-chloromethyl-4-nitrophenol.

Table 1: Hypothetical Yield Variation with Reaction Parameters in Blanc Chloromethylation

| Temperature (°C) | Catalyst (mol% ZnCl₂) | Solvent | Yield (%) |

| 80 | 10 | Dichloroethane | 68 |

| 90 | 12 | Toluene | 72 |

| 100 | 15 | Chlorobenzene | 65 |

This data is hypothetical and based on analogous chloromethylation reactions.

The initial step in the Blanc chloromethylation is the generation of the electrophile. wikipedia.org Under acidic conditions, the carbonyl oxygen of formaldehyde is protonated, which significantly increases the electrophilicity of the carbon atom. wikipedia.orglibretexts.org The protonated formaldehyde can then react with hydrochloric acid. In the presence of a Lewis acid catalyst like zinc chloride, this intermediate can then form a highly reactive electrophile. wikipedia.org The precise nature of the electrophilic species is debated, with possibilities including the chloromethyl cation (ClCH₂⁺) or a (chloromethyl)oxonium cation (ClH₂C–OH₂⁺). wikipedia.org

The core of the Blanc chloromethylation is an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The mechanism proceeds in two main steps: masterorganicchemistry.com

Attack of the Aromatic Ring: The electron-rich aromatic ring of 4-nitrophenol acts as a nucleophile and attacks the electrophilic chloromethyl cation (or a related species). wikipedia.orgmasterorganicchemistry.com This is the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a positively charged carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com

Re-aromatization: In the second, faster step, a base (such as a chloride ion or water) removes a proton from the sp³-hybridized carbon of the arenium ion. masterorganicchemistry.com This restores the aromaticity of the ring and results in the final product, this compound. masterorganicchemistry.comquimicaorganica.org

The hydroxyl group on the phenol ring is a strongly activating ortho-para director, meaning it increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. wikipedia.orgbyjus.com Conversely, the nitro group is a deactivating meta-director. libretexts.org The directing effect of the powerful hydroxyl group dominates, leading to the substitution occurring at the ortho position relative to it.

Formation of Chloromethyl Cation Electrophile

Alternative Chloromethylation Approaches

While the Blanc chloromethylation is the most common method, alternative approaches exist for the synthesis of this compound and related compounds. These methods often aim to overcome some of the limitations of the traditional Blanc reaction, such as the formation of byproducts. wikipedia.org

An alternative to using formaldehyde and HCl is the direct use of chloromethylating agents like chloromethyl ethers or chlorides. For instance, chloromethyl methyl ether (CH₃OCH₂Cl), also known as MOM-Cl, can be used to introduce the chloromethyl group. wikipedia.orgwikipedia.org This reaction can also be employed for the chloromethylation of other aromatic compounds. libretexts.org For example, reacting 4-nitrophenol with chloromethylating agents in a polar solvent like ethanol (B145695) under reflux can yield the desired product.

Various catalytic systems can be employed in chloromethylation reactions. While zinc chloride is the most frequent catalyst for the Blanc reaction, other Lewis acids such as aluminum chloride, tin(IV) chloride, and tin(II) chloride have also been utilized. thieme-connect.deresearchgate.net In some cases, a protic acid like sulfuric acid or phosphoric acid can provide sufficient catalytic effect on its own. thieme-connect.de

For substrates that are deactivated towards electrophilic substitution, modified conditions using chloromethyl methyl ether in the presence of 60% sulfuric acid can yield better results. wikipedia.org Another system involves the use of dimethoxymethane (B151124) and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane, which has been shown to be efficient for the chloromethylation of some aromatic compounds under mild conditions. smolecule.com

Utilization of Chloromethyl Ethers and Chlorides

Multi-Step Synthesis Strategies for this compound

The synthesis of this compound is primarily achieved through two main multi-step pathways: the direct chloromethylation of a nitrophenol precursor or the nitration of a chloromethylated phenol.

Direct Chloromethylation of 4-Nitrophenol (Blanc Reaction) The most common route involves the electrophilic aromatic substitution of 4-nitrophenol using formaldehyde and hydrogen chloride, a process known as the Blanc chloromethylation. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂). The mechanism begins with the formation of the electrophilic chloromethyl cation (ClCH₂⁺) from formaldehyde and HCl, facilitated by the catalyst. This cation then attacks the electron-rich phenol ring. The hydroxyl (-OH) group of 4-nitrophenol is a strong activating group, directing the incoming electrophile to the positions ortho to it. Consequently, the primary product is this compound.

Nitration of 2-(Chloromethyl)phenol An alternative strategy is the nitration of 2-(chloromethyl)phenol. In this method, the chloromethylated phenol is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The hydroxyl group directs the nitration to the ortho and para positions. However, the existing chloromethyl group also influences the regioselectivity. This can lead to challenges in controlling the position of the incoming nitro group, potentially resulting in a mixture of isomers, including meta-substitution products that require subsequent separation.

Regioselectivity and Yield Optimization in Synthetic Processes

Regioselectivity In the chloromethylation of 4-nitrophenol, regioselectivity is predominantly controlled by the directing effects of the substituents on the aromatic ring. The phenolic hydroxyl group is a powerful ortho-, para-directing and activating group. Since the para position is already occupied by the nitro group, the electrophilic chloromethyl cation is directed almost exclusively to the ortho position (C2). The nitro group, being a deactivating group, does not significantly interfere with the regioselectivity driven by the hydroxyl group in this specific substitution. smolecule.com

Yield Optimization Optimizing the yield of this compound in the Blanc reaction involves careful control of several parameters. Key variables include reaction temperature, catalyst concentration, and the choice of solvent. The reaction is typically conducted at elevated temperatures, often between 80–100°C, to balance the reaction rate against the formation of unwanted side-products like diarylmethanes. The amount of Lewis acid catalyst, such as ZnCl₂, is also critical; a loading of 10–15 mol% is often used to ensure efficient generation of the chloromethyl cation. The solvent system can influence the solubility of intermediates, with polar aprotic solvents like dichloroethane being effective.

Table 1: Hypothetical Yield Variation with Reaction Parameters for Chloromethylation of 4-Nitrophenol

This data is based on analogous chloromethylation reactions and serves to illustrate the impact of reaction parameters.

| Temperature (°C) | Catalyst (mol% ZnCl₂) | Solvent | Yield (%) |

| 80 | 10 | Dichloroethane | 68 |

| 90 | 12 | Toluene | 72 |

| 100 | 15 | Chlorobenzene | 65 |

Advanced Synthetic Strategies and Innovations

Exploration of Novel Reagents for Chloromethylation

Research into chloromethylation has sought to replace the traditional formaldehyde/HCl system due to safety concerns associated with the formation of the carcinogen bis(chloromethyl) ether. Novel reagents have been explored to provide safer and more efficient alternatives.

Chloromethyl Alkyl Ethers : Reagents like chloromethyl methyl ether (MOMCl) can be used, particularly for deactivated substrates. wikipedia.org Other long-carbon-chain chloromethyl alkyl ethers are also being investigated as greener, less hazardous options. google.com

Dimethoxymethane and Chlorosulfonic Acid : An efficient chloromethylation of some aromatic compounds has been achieved using dimethoxymethane and chlorosulfonic acid, catalyzed by zinc iodide (ZnI₂) under mild conditions. smolecule.com

Vicarious Nucleophilic Substitution (VNS) : A novel strategy for the synthesis of benzyl (B1604629) chlorides involves the VNS of nitroaromatics using dichloromethyllithium (LiCHCl₂). sci-hub.se This method offers a different mechanistic pathway for introducing a chloromethyl group onto a nitro-substituted aromatic ring. sci-hub.se

Photocatalytic and Electrocatalytic Synthetic Routes

While specific photocatalytic or electrocatalytic methods for the direct synthesis of this compound are not widely documented, the principles of these technologies offer potential future pathways.

Photocatalysis : Phenols and their derivatives can act as photocatalytic platforms. units.it Upon deprotonation, the resulting phenolate (B1203915) anion can form an electron donor-acceptor (EDA) complex which, upon light absorption, can initiate radical reactions. units.it Heterogeneous photocatalysts like titanium dioxide (TiO₂) have been used for the oxidative coupling of phenols and the hydroxylation of benzene to phenol. nih.govmdpi.com In principle, a photocatalytic approach could be designed to activate the C-H bond at the ortho position of 4-nitrophenol for a targeted chloromethylation, potentially under milder conditions than traditional methods.

Electrocatalysis : Organic electrosynthesis presents another advanced approach. Electrocatalytic methods have been developed for the hydroetherification of alkenes with phenols, proceeding through cationic intermediates generated via a cobalt-hydride catalyzed process. chemrxiv.org It is conceivable that an electrochemical method could be developed to generate the necessary electrophile for chloromethylation or to activate the phenol substrate, offering precise control over the reaction through applied voltage and potentially avoiding harsh chemical reagents. chemrxiv.orgmdpi.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact and improving safety. taltech.ee Key considerations include:

Alternative Solvents and Catalysts : A significant goal is to replace problematic organic solvents with greener alternatives. taltech.ee Research on related polyphenolic compounds like lignin (B12514952) has demonstrated greener chloromethylation procedures using acetic acid as a solvent, completely avoiding the need for a Lewis acid catalyst. researchgate.netchemrxiv.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency : Developing methods that can be performed at lower temperatures and pressures to reduce energy consumption. taltech.ee

Use of Renewable Feedstocks : While not yet standard for this specific compound, a broader green chemistry goal involves using starting materials derived from renewable resources like biomass. rsc.org

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, better process control, and scalability. mdpi.comdurham.ac.uk A continuous synthesis of this compound could be designed using a flow reactor.

In such a setup, streams of 4-nitrophenol dissolved in a suitable solvent (e.g., dichloroethane) and the chloromethylating agent (e.g., a pre-mixed stream of formaldehyde and HCl, or an alternative reagent) would be pumped into a heated reactor coil. researchgate.net The precise control over temperature, pressure, and residence time within the reactor allows for fine-tuning of the reaction to maximize yield and minimize byproduct formation. mdpi.com The small reactor volume enhances heat transfer, making the process safer, especially for exothermic reactions. durham.ac.uk This approach is particularly advantageous for using hazardous reagents, as only small quantities are reacting at any given moment. durham.ac.uk

Table 2: Illustrative Parameters for a Continuous Flow Synthesis of this compound

These parameters are hypothetical, based on flow chemistry applications for related syntheses. mdpi.comresearchgate.net

| Parameter | Value | Purpose |

| Reactor Type | PFA Coil | Provides chemical resistance and allows for heating. |

| Reactor Volume | 10-20 mL | Enables controlled reaction conditions and safety. |

| Temperature | 90-110 °C | Accelerates reaction rate within the flow system. |

| Pressure | 5-10 bar | Allows for heating solvents above their boiling points. |

| Residence Time | 15-30 min | Ensures sufficient time for the reaction to reach completion. |

| Post-Reaction | In-line quench/work-up | Enables continuous purification and isolation of the product. |

Kinetic and Thermodynamic Aspects of Synthesis

The synthesis of this compound, primarily achieved through the chloromethylation of 4-nitrophenol, involves complex kinetic and thermodynamic factors that govern reaction rates, efficiency, and product distribution. This section delves into the determinants of the reaction rate, the associated activation energies, equilibrium considerations, and the insights gained from computational modeling of the reaction mechanism.

Reaction Rate Determinants and Activation Energies

The rate of chloromethylation of phenolic compounds is influenced by several key factors, including substrate reactivity, catalyst activity, temperature, and the nature of the chloromethylating agent. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenol ring attacks an electrophilic chloromethyl species. wikipedia.org The presence of both an activating hydroxyl (-OH) group and a deactivating nitro (-NO₂) group on the 4-nitrophenol ring creates a nuanced reactivity profile.

Kinetic studies on the analogous chlorination of p-nitrophenol to yield 2-chloro-4-nitrophenol (B164951) provide valuable insights into the reaction dynamics. asianpubs.org In one such study using N-chloronicotinamide as the chlorinating agent in an acidic medium, the reaction was found to be first order with respect to the chlorinating agent and the acid catalyst ([H⁺]), and of a fractional order with respect to the p-nitrophenol substrate. asianpubs.org This fractional order suggests a complex mechanism, likely involving a pre-equilibrium step where the substrate forms a complex with the catalyst or chlorinating agent before the rate-determining step. asianpubs.org

The reaction rate demonstrates a clear dependence on temperature, increasing as the temperature is raised from 323 K to 338 K. asianpubs.org From this temperature dependence, the activation energy (Ea) and other thermodynamic activation parameters can be calculated using the Arrhenius and Eyring equations. For the chlorination of p-nitrophenol, the activation energy is higher than that for unsubstituted phenol, which is consistent with the powerful electron-withdrawing effect of the nitro group deactivating the aromatic ring towards electrophilic attack. asianpubs.org The positive enthalpy of activation (ΔH‡) indicates that energy is required to reach the transition state, while the negative entropy of activation (ΔS‡) suggests a more ordered transition state compared to the reactants, which is typical for bimolecular reactions. asianpubs.org

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 56.1 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 53.4 kJ/mol |

| Entropy of Activation (ΔS‡) | -126.9 J/K·mol |

| Gibbs Free Energy of Activation (ΔG‡) | 94.5 kJ/mol |

In the context of the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride, Lewis acid catalysts like zinc chloride (ZnCl₂) are essential. wikipedia.org The catalyst enhances the electrophilicity of the chloromethylating agent, thereby increasing the reaction rate. wikipedia.orgdamascusuniversity.edu.sy The rate is also significantly affected by the reaction conditions, such as the concentration of acid and the use of co-solvents or phase transfer catalysts, which can improve the solubility and interaction of reactants. researchgate.net

Equilibrium Considerations in Chloromethylation Reactions

The Blanc chloromethylation of aromatic compounds is generally considered to be an effectively irreversible process under typical synthetic conditions. damascusuniversity.edu.sy The reaction mechanism involves the formation of a chloromethyl cation (ClCH₂⁺) or a related electrophilic species from formaldehyde and HCl, often facilitated by a Lewis acid. wikipedia.org This electrophile is then attacked by the aromatic π-electrons to form a resonance-stabilized carbocation intermediate (a sigma complex). damascusuniversity.edu.sy The subsequent loss of a proton restores aromaticity and yields a benzyl alcohol intermediate, which is rapidly converted to the final chloromethylated product in the presence of HCl. wikipedia.orgdamascusuniversity.edu.sy

While electrophilic aromatic substitutions can be reversible (e.g., sulfonation), the final step in chloromethylation—the conversion of the hydroxymethyl group to the chloromethyl group—is driven by the formation of a stable water molecule and is highly favorable, effectively preventing the reverse reaction.

Studies on the chloromethylation of other aromatic substrates, such as m-xylene, have shown that the equilibrium constants for the process are very large, on the order of >10¹⁰. researchgate.net This indicates that the equilibrium lies strongly in favor of the products, ensuring a high conversion of the starting material if the reaction is allowed to proceed to completion. The primary challenge in these syntheses is often not the equilibrium position but rather controlling the regioselectivity (i.e., substitution at the ortho position to the hydroxyl group) and preventing the formation of by-products from multiple chloromethylations or polymerization.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating the complex mechanisms of organic reactions, including chloromethylation. researchgate.netresearchgate.net Theoretical studies allow for the detailed investigation of reaction energy profiles, the structures of intermediates, and the geometries of transition states that are often difficult to observe experimentally.

For the chloromethylation of aromatic hydrocarbons, DFT calculations have been employed to model the reaction pathway. researchgate.net These studies corroborate the experimental findings that the reaction proceeds via an electrophilic substitution mechanism. The calculations can determine the relative energies of potential electrophiles, such as the chloromethyl cation (ClCH₂⁺), and evaluate the activation barriers for the attack on the aromatic ring at different positions. researchgate.netresearchgate.net

In the case of 4-nitrophenol, computational models would predict that the activating, ortho-, para-directing hydroxyl group has a stronger influence than the deactivating, meta-directing nitro group. The models would show a lower activation energy for the electrophilic attack at the ortho position relative to the -OH group (C2 position) compared to other positions on the ring, which is consistent with the observed product, this compound.

Furthermore, computational studies can model the role of the catalyst. DFT calculations can explore the interaction between the Lewis acid (e.g., ZnCl₂), formaldehyde, and HCl to show how the catalyst facilitates the formation of the highly reactive electrophile. researchgate.net By calculating the reaction energies (ΔE_reaction) and activation energies (ΔE_activation) for key steps, these models provide quantitative data on the chemical stability of intermediates and the energetic favorability of different mechanistic pathways. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Chloromethyl 4 Nitrophenol

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group attached to the phenolic ring is a benzylic halide, making it highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of 2-(Chloromethyl)-4-nitrophenol, allowing for the introduction of a wide array of functional groups at the 2-position.

Reaction with Amines: Formation of Substituted Phenols

The reaction of this compound with primary and secondary amines leads to the formation of 2-((alkylamino)methyl)- or 2-((dialkylamino)methyl)-4-nitrophenol derivatives. This transformation proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon, displacing the chloride ion. chemistrystudent.com This reaction is fundamental in building more complex molecules, often serving as intermediates in the synthesis of biologically active compounds and dyes. For instance, the condensation reaction of N,N-dialkyl-p-phenylenediamines with related hydroxy-nitro-aldehydes highlights the formation of imine linkages, a related transformation involving amine nucleophiles. jyu.fi

Reaction with Thiols: Formation of Thioether Derivatives

In a similar fashion to amines, thiols and their corresponding thiolates are potent nucleophiles that readily react with the chloromethyl group to form stable thioether linkages. The sulfur nucleophile attacks the benzylic carbon, leading to the displacement of the chloride leaving group. This reaction is an efficient method for synthesizing 2-((arylthio)methyl)- or 2-((alkylthio)methyl)-4-nitrophenol compounds. The preparation of thiols themselves often involves the SN2 displacement of a halide with a sulfur nucleophile, and their subsequent reaction as nucleophiles is a well-established synthetic strategy. libretexts.org The use of xanthates as thiol surrogates has also been explored for the synthesis of thioethers from alkyl halides. mdpi.com

Investigation of Diverse Nucleophiles and Reaction Conditions

The reactivity of the chloromethyl group extends to a broad spectrum of nucleophiles beyond amines and thiols. Research indicates that other nucleophiles, such as azide (B81097) ions and thiocyanate (B1210189) ions, can effectively displace the chloride to yield the corresponding substituted phenols. These reactions are typically conducted in polar aprotic solvents, which are known to favor SN2 reactions. pressbooks.pub The choice of solvent and base is crucial for ensuring efficient reaction, for example, by facilitating the deprotonation of nucleophiles or by stabilizing charged intermediates. organic-chemistry.orgfishersci.fi

The following table summarizes the nucleophilic substitution reactions with various nucleophiles.

| Nucleophile | Reagent Example | Product Type | Solvent Type |

| Amine | Primary/Secondary Amines | Substituted Phenol (B47542) | Polar Aprotic |

| Thiol | Thiols/Thiolates | Thioether Derivative | Polar Aprotic |

| Azide | Sodium Azide | Azido-substituted Phenol | Polar Aprotic |

| Thiocyanate | Potassium Thiocyanate | Thiocyanato-substituted Phenol | Polar Aprotic |

Mechanistic Elucidation of SN1 and SN2 Pathways

The chloromethyl group in this compound is a primary benzylic halide. This structure allows for reactivity via both SN1 and SN2 mechanisms, with the predominant pathway being dictated by the reaction conditions. ucalgary.cayoutube.com

SN2 Pathway : This pathway is favored by strong, poorly basic nucleophiles and polar aprotic solvents. pressbooks.pubmasterorganicchemistry.com The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. ulethbridge.ca For primary benzylic halides like this compound, the SN2 mechanism is generally preferred due to the relatively low steric hindrance at the reaction center. ucalgary.calibretexts.org

SN1 Pathway : This pathway becomes more significant with weak nucleophiles and in polar protic solvents (like water or alcohols), which can stabilize the intermediate carbocation. pressbooks.pubyoutube.com The reaction occurs in two steps: first, the leaving group departs to form a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile. chemistryhall.com The presence of the electron-withdrawing nitro group on the aromatic ring can destabilize the carbocation, potentially making the SN1 pathway less favorable compared to an unsubstituted benzyl (B1604629) chloride. doubtnut.com

The competition between these two pathways is a critical consideration in designing synthetic routes utilizing this compound.

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Tertiary > Secondary | Primary > Secondary libretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) youtube.com | Strong (e.g., RS⁻, N₃⁻, CN⁻) pressbooks.pub |

| Solvent | Polar Protic (e.g., water, ethanol) pressbooks.pub | Polar Aprotic (e.g., acetone, DMSO) pressbooks.pub |

| Mechanism | Multi-step, carbocation intermediate chemistryhall.com | Single step, concerted ulethbridge.ca |

Redox Chemistry of the Nitro and Phenol Moieties

The nitro and phenol groups on the aromatic ring also confer significant reactivity to the molecule, particularly in redox reactions.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group to an amino group is a synthetically valuable transformation, as the resulting aminophenol derivatives are important precursors for pharmaceuticals and other fine chemicals. rsc.org This conversion can be achieved using various reducing agents and conditions.

Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. nih.gov Other methods include the use of metals in acidic media, such as iron or tin(II) chloride, or transfer hydrogenation with reagents like ammonium (B1175870) formate. wikipedia.orgtandfonline.com The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present. The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.govnih.gov In some biological or specific chemical systems, the reduction can be stopped at the hydroxylamine stage. wikipedia.orgmdpi.com

The general transformation is shown below:

This reduction significantly alters the electronic properties of the aromatic ring, transforming the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which in turn modifies the reactivity of the entire molecule. researchgate.net

Utilization of Metal Hydrides

Oxidation of the Phenol Group to a Quinone

The phenolic hydroxyl group in this compound can be oxidized to form a quinone structure. This transformation is significant as quinones are an important class of compounds with diverse applications.

The choice of oxidizing agent is critical for the successful conversion of phenols to quinones. A variety of reagents have been employed for this purpose, with the outcome often depending on the specific phenol and reaction conditions.

Potassium Permanganate (B83412) (KMnO₄) : This is a strong oxidizing agent that can oxidize phenols to quinones, typically in an alkaline medium.

Sodium Dichromate (Na₂Cr₂O₇) : In an acidic medium, such as with sulfuric acid, sodium dichromate can be used to oxidize phenols to benzoquinones. quora.com

Fremy's Salt ([(KSO₃)₂NO]) : This stable nitroxide radical is a classic reagent for the oxidation of phenols to quinones, though it can sometimes lead to mixtures of ortho and para isomers. quora.comnih.gov

Hypervalent Iodine Reagents : Compounds like o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI) are effective and often regioselective oxidizing agents for converting phenols to quinones. nih.gov

tert-Butyl Hydroperoxide (TBHP) : In the presence of certain catalysts, such as cobalt(II) phthalocyanine, TBHP can be used for the oxidation of nitrophenols. researchgate.net

Table 2: Common Oxidizing Agents for Phenol to Quinone Conversion

| Oxidizing Agent | Typical Conditions | Selectivity/Remarks |

| Potassium Permanganate (KMnO₄) | Alkaline medium | Strong, general oxidant. |

| Sodium Dichromate (Na₂Cr₂O₇) | Acidic (H₂SO₄) | Rigorous oxidation leads to benzoquinone. quora.com |

| Fremy's Salt ([(KSO₃)₂NO]) | Aqueous media | Can produce mixtures of ortho and para isomers. quora.comnih.gov |

| o-Iodoxybenzoic acid (IBX) | Room temperature in DMF | Tends to furnish ortho-quinone isomers regiospecifically. nih.gov |

| tert-Butyl Hydroperoxide (TBHP) | Catalytic (e.g., Co(II) phthalocyanine), elevated temperature | Can produce benzoquinone as the main product from 4-nitrophenol (B140041). researchgate.net |

This table presents a selection of oxidizing agents used to convert phenols to quinones, outlining their typical reaction conditions and notable characteristics.

The oxidation of this compound would be expected to yield a quinone derivative. Specifically, research on related compounds suggests the formation of a quinone methide, which is a reactive intermediate. nih.govresearchgate.net The oxidation of 4-nitrophenol itself can lead to the formation of benzoquinone. researchgate.net Given the structure of the starting material, the likely product would be a derivative of quinone, potentially 2-(chloromethyl)-1,4-benzoquinone, though the nitro group's fate during oxidation would depend on the specific conditions used.

Oxidizing Agent Selection

Electrochemical Redox Studies

Electrochemical methods provide a powerful tool for investigating the redox behavior of molecules like nitrophenols. Studies on 4-nitrophenol have shown that it undergoes electrochemical reduction. rsc.orgmdpi.com The process typically involves the reduction of the nitro group. The mechanism can be complex and may change with factors like temperature and the electrode material used. rsc.org For example, the electrochemical reduction of 4-nitrophenol in dimethylformamide (DMF) at a gold electrode involves the formation of a radical anion, which is then protonated by the parent molecule. rsc.org At higher temperatures, this resulting radical species can undergo further reduction. rsc.org

Electrochemical sensors have been developed for the detection of nitrophenols based on their reduction at modified electrodes. mdpi.comresearchgate.netrsc.org These sensors often utilize materials like nitrogen-doped carbon or reduced graphene oxide/gold nanoparticle composites to enhance the electrochemical signal and sensitivity. mdpi.comrsc.org The enhanced performance is attributed to the synergistic effects of the materials, which facilitate electron transfer processes. rsc.org

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The existing substituents on the ring—the hydroxyl (-OH), chloromethyl (-CH2Cl), and nitro (-NO2) groups—play a crucial role in directing the position of incoming electrophiles.

Influence of Substituent Effects on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the electronic properties of its substituents. The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion). ukessays.comquora.com Conversely, the nitro group is a strong deactivating group and a meta-director because it withdraws electron density from the ring. numberanalytics.com The chloromethyl group is generally considered a weak deactivator.

Given these competing influences, the hydroxyl group's activating and directing effects are dominant. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group. Since the para position is already occupied by the nitro group, and one ortho position is occupied by the chloromethyl group, the remaining open ortho position (C6) is the most probable site for substitution.

The synthesis of this compound itself often involves an electrophilic aromatic substitution reaction known as the Blanc chloromethylation. In this reaction, 4-nitrophenol is treated with formaldehyde (B43269) and hydrochloric acid. The strongly activating hydroxyl group directs the incoming chloromethyl cation (ClCH₂⁺) to the ortho position.

Computational Studies of Aromatic Reactivity

Computational chemistry provides valuable insights into the reactivity of aromatic compounds. Methods like Density Functional Theory (DFT) can be used to model the electronic structure and predict the most likely sites for electrophilic attack. researchgate.net For this compound, computational studies can calculate electron density maps and molecular orbital energies (such as the Highest Occupied Molecular Orbital, or HOMO), which indicate the regions of the molecule most susceptible to electrophilic attack. researchgate.netresearchgate.net

These studies would likely confirm the directing effects of the substituents predicted by resonance theory. The calculated charge distribution would show a higher electron density at the carbon atom ortho to the hydroxyl group (and meta to the nitro group), making it the most nucleophilic and thus the most reactive site towards electrophiles. researchgate.net Such computational analyses are crucial for understanding and predicting the outcomes of complex reactions involving polysubstituted aromatic rings.

Derivatization Strategies of this compound

The presence of multiple functional groups makes this compound a versatile starting material for the synthesis of more complex molecules. The reactive chloromethyl group is particularly useful for introducing the 2-hydroxy-5-nitrobenzyl moiety into other structures through nucleophilic substitution.

Synthesis of Heterocyclic Compounds

The chloromethyl group of this compound is a key feature for the synthesis of various heterocyclic compounds. nd.edu It can react with bifunctional nucleophiles to form new rings. For instance, reaction with compounds containing both an amine and a thiol group can lead to the formation of thiazine (B8601807) derivatives. Similarly, reactions with hydrazines or other dinucleophiles can be employed to construct a variety of heterocyclic systems. The synthesis of quinoline (B57606) derivatives, which are important N-heteroaromatic cores in many pharmaceuticals, often utilizes synthons that can be derived from or are analogous to this compound.

For example, a common strategy involves the reaction of the chloromethyl group with a nucleophile to form an intermediate that can then undergo an intramolecular cyclization. The nitro group can also participate in these reaction sequences, often after being reduced to an amino group, which can then act as a nucleophile to form a new heterocyclic ring.

Formation of Schiff Bases and Related Ligands

While this compound itself does not directly form Schiff bases (as it lacks a primary amine or aldehyde/ketone group), it serves as a precursor for molecules that do. The nitro group can be reduced to a primary amine (2-amino-4-chloromethylphenol), which can then be condensed with an aldehyde or ketone to form a Schiff base (an imine). researchgate.net

Alternatively, the chloromethyl group can be used to attach the 2-hydroxy-5-nitrobenzyl group to a molecule that already contains an aldehyde or a primary amine. For example, reacting this compound with 4-hydroxybenzaldehyde (B117250) would yield a derivative that can then be reacted with a primary amine to form a Schiff base. atmiyauni.ac.in These Schiff bases, often featuring multiple coordination sites (N, O), are important ligands in coordination chemistry and can form stable complexes with various metal ions. anjs.edu.iq The resulting metal complexes are studied for their potential catalytic and biological activities.

Preparation of Polymeric Materials Incorporating this compound Units

The reactivity of the chloromethyl group allows for the incorporation of this compound units into polymeric structures. This can be achieved through different polymerization techniques.

One approach is through polycondensation reactions. uptti.ac.in For instance, if the chloromethyl group is converted to a hydroxyl or amino group, the resulting difunctional monomer can be reacted with another difunctional monomer (like a diacid or a diisocyanate) to form polyesters or polyamides.

Another method is through chain-growth polymerization. libretexts.org The chloromethyl group can be used to initiate certain types of polymerization or can be part of a monomer that is then polymerized. For example, p-(chloromethyl)styrene is a known monomer in atom transfer radical polymerization (ATRP), a controlled polymerization technique. mdpi.com An analogous monomer could be synthesized from this compound to create polymers with pendant nitrophenol groups. These functional polymers could have interesting properties for applications such as ion exchange resins, catalysts, or materials with specific optical or electronic properties. The synthesis of hyperbranched polymers often utilizes inimers (molecules that can both initiate and propagate polymerization), and a derivative of this compound could potentially be designed to function as such. mdpi.com

Biochemical and Biological Research Pertaining to 2 Chloromethyl 4 Nitrophenol

Mechanism of Action in Biological Systems

The biological activity of 2-(Chloromethyl)-4-nitrophenol is intrinsically linked to the reactivity of its two primary functional groups: the chloromethyl group at the 2-position and the nitro group at the 4-position of the phenol (B47542) ring. These groups confer distinct chemical properties that enable the molecule to interact with biological systems through multiple mechanisms. The chloromethyl group acts as an electrophile, capable of forming stable bonds with biological molecules, while the nitro group can participate in redox cycling, leading to cellular stress.

A primary mechanism through which this compound exerts its biological effects is through the formation of covalent adducts with macromolecules. The chloromethyl group (-CH₂Cl) is an effective alkylating agent, making the benzylic carbon susceptible to nucleophilic attack. cymitquimica.com In a biological environment, nucleophilic functional groups present in proteins, such as the thiol groups of cysteine, the imidazole (B134444) group of histidine, or the amino groups of lysine, can attack this carbon. This reaction results in the formation of a stable, covalent bond between the compound and the protein, a process known as covalent adduct formation.

The formation of covalent adducts is a significant mechanism of enzyme inhibition. Research has indicated that this compound can act as an inhibitor of certain enzymes, such as serine proteases. cymitquimica.com In these cases, the compound functions as a mechanism-based inhibitor, where it binds to the enzyme's active site. cymitquimica.com A nucleophilic amino acid residue in the active site, such as serine, attacks the electrophilic chloromethyl group, leading to irreversible covalent modification. This modification physically blocks the active site, preventing the enzyme from binding to its natural substrate and carrying out its catalytic function. cymitquimica.com This targeted alkylation effectively neutralizes the enzyme's activity. cymitquimica.com

Table 1: Mechanism of Enzyme Inhibition by this compound

| Target Enzyme Class | Mechanism | Key Functional Group | Effect |

|---|---|---|---|

| Serine Proteases | Covalent modification of the active site. cymitquimica.com | Chloromethyl (-CH₂Cl) group. cymitquimica.com | Blocks substrate binding and inhibits catalytic function. cymitquimica.com |

The nitroaromatic structure of this compound allows it to undergo redox reactions within biological systems, a process that can lead to the generation of damaging reactive oxygen species (ROS). This mechanism involves a process known as redox cycling, which is facilitated by various NAD(P)H-oxidizing flavoenzymes. mdpi.com

The key steps are as follows:

Single-Electron Reduction : The nitro group (-NO₂) of the parent compound is reduced by a flavoenzyme, accepting a single electron to form a nitro anion-radical. mdpi.com

Oxygen-Mediated Re-oxidation : In the presence of molecular oxygen (O₂), this highly reactive nitro anion-radical rapidly transfers its extra electron to O₂, forming a superoxide (B77818) radical (O₂⁻•). mdpi.com This step regenerates the original this compound molecule. mdpi.com

ROS Cascade : The regenerated parent compound is free to undergo another reduction cycle, leading to the continuous generation of superoxide radicals. mdpi.com Superoxide can be further converted to other potent ROS, such as hydrogen peroxide and hydroxyl radicals, leading to a state of oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA. cymitquimica.com

Table 2: Redox Cycling of this compound

| Step | Process | Reactants | Products | Significance |

|---|---|---|---|---|

| 1 | Enzymatic Reduction | This compound, Flavoenzyme (e.g., NADPH:cytochrome P-450 reductase) mdpi.com | Nitro anion-radical | Initiation of the redox cycle. mdpi.com |

| 2 | Electron Transfer | Nitro anion-radical, Molecular Oxygen (O₂) | Parent Compound, Superoxide Radical (O₂⁻•) mdpi.com | Generation of ROS and regeneration of the parent compound for further cycling. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand how the chemical structure of nitroaromatic compounds relates to their biological toxicity. nih.gov For this compound, these studies highlight that its toxic action is influenced by multiple structural factors, primarily hydrophobicity and electrophilic reactivity. nih.gov

Electrophilicity : The reactivity of the compound is a key determinant of its toxicity. nih.gov The presence of the electron-withdrawing nitro group enhances the electrophilic character of the aromatic ring, while the chloromethyl group provides a specific site for nucleophilic attack, contributing to its ability to form covalent adducts. nih.gov

In a QSAR analysis of toxicity against the ciliate Tetrahymena pyriformis, this compound was evaluated among a diverse set of nitroaromatic compounds, helping to model the structural features responsible for its biological impact. nih.gov

Table 3: QSAR Parameters for this compound Toxicity

| Compound | Observed Toxicity (log(IGC₅₀⁻¹)) | Predicted Toxicity (log(IGC₅₀⁻¹)) | Reference |

|---|---|---|---|

| This compound | 0.75 | 0.93 | nih.gov |

Enzyme Inhibition Mechanisms

Redox Reactions of the Nitro Group: Reactive Oxygen Species Generation

Antimicrobial and Pharmaceutical Explorations

This compound has been investigated for its biological activities, including potential antimicrobial properties. Its utility in pharmaceutical research often lies in its role as a versatile chemical intermediate for the synthesis of more complex molecules. myskinrecipes.comsmolecule.com The reactive nature of its functional groups makes it a valuable building block for creating new chemical entities with potential therapeutic applications. myskinrecipes.com

Research has explored the synthesis of derivatives from related nitrophenols for antimicrobial screening. For example, compounds analogous to saligenin cyclic phosphates, prepared by condensing 2-(2,2,2-trichloro-1-hydroxyethyl)-4-chloro-6-nitrophenol with various aryl phosphorodichloridates, have been synthesized and screened for antibacterial and antifungal activities. niscpr.res.in This highlights the interest in the broader class of halogenated and nitrated phenols as scaffolds for the development of new antimicrobial agents. The demonstrated bioactivity of the core structure suggests its potential as a starting point for developing compounds with targeted pharmaceutical effects. myskinrecipes.comsmolecule.com

Antimicrobial Properties and Spectrum of Activity

Research has shown that this compound exhibits antimicrobial properties. Studies have investigated its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The biological activity is partly attributed to the chloromethyl group, which can form covalent bonds with biological molecules, and the nitro group, which can generate reactive oxygen species, leading to cellular stress.

Table 1: Reported Antimicrobial Activity of this compound Derivatives

| Derivative Type | Target Microorganism(s) | Observed Effect |

| Benzodioxaphosphorin 2-oxides | Bacillus subtilis (gram-positive), Klebsiella pneumoniae (gram-negative) | Weak activity exhibited by some derivatives. |

| Benzodioxaphosphorin 2-oxides | Aspergillus niger, Curvularia lunata (fungi) | Some derivatives showed antifungal activity. niscpr.res.in |

Precursor for Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules for pharmaceutical development. Its reactive nature, due to the electron-withdrawing substituents, makes it a useful building block in the production of various compounds, including those with potential therapeutic applications. The chloromethyl group readily undergoes nucleophilic substitution, allowing for the introduction of different functional groups to create a diverse range of derivatives.

Pharmacological Studies of this compound Derivatives

Derivatives of this compound have been the subject of pharmacological studies to explore their potential therapeutic activities. For instance, some derivatives have been investigated for their anti-inflammatory and anticancer properties.

A series of novel benzoxazole (B165842) derivatives synthesized from a precursor related to this compound demonstrated significant anti-inflammatory activity in studies. ijpbs.com Additionally, certain 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. researchgate.net The development of Schiff bases and their metal complexes derived from related chloromethyl structures has also been an area of research, with these compounds showing potential as antibacterial, antifungal, and anticancer agents. researchgate.net

Table 2: Investigated Pharmacological Activities of this compound Derivatives

| Derivative Class | Pharmacological Activity Investigated | Key Findings |

| Benzoxazole derivatives | Anti-inflammatory | Some compounds showed activity superior to the standard drug diclofenac (B195802) sodium. ijpbs.com |

| 4-Anilinoquinazoline derivatives | Anticancer | Two novel derivatives showed promising in vitro anticancer activity. smolecule.com |

| 1,3,4-Oxadiazole derivatives | Anticancer | A specific derivative demonstrated substantial anticancer activity against several cell lines. researchgate.net |

| Schiff base metal complexes | Antibacterial, Antifungal, Anticancer | These compounds have been found to act as potential therapeutic agents. researchgate.net |

Investigation of Potential Therapeutic Applications

The pharmacological studies of this compound derivatives have opened avenues for potential therapeutic applications. The anti-inflammatory properties of benzoxazole derivatives suggest their possible use in treating inflammatory conditions. ijpbs.com The in vitro anticancer activity of certain quinazoline (B50416) and oxadiazole derivatives indicates their potential as starting points for the development of new cancer therapies. researchgate.netsmolecule.com Further research is needed to fully understand the therapeutic potential and mechanisms of action of these compounds.

Biodegradation and Biotransformation Pathways

The environmental fate of this compound and related compounds is an area of active research, with a focus on microbial degradation and transformation. The presence of the chloromethyl group can slow down microbial breakdown compared to simpler nitrophenols.

Microbial Degradation Mechanisms and Pathways

Microorganisms have evolved various mechanisms to degrade chlorinated nitroaromatic compounds. These processes are crucial for the bioremediation of contaminated environments. The initial step in the microbial degradation of these compounds often involves the removal of the nitro or chloro groups, which reduces their toxicity and recalcitrance. nih.gov

For the related compound, 2-chloro-4-nitrophenol (B164951) (2C4NP), several bacterial strains have been identified that can utilize it as a sole source of carbon and energy. nih.govnih.govresearchgate.net These bacteria employ different catabolic pathways to break down the compound.

Reductive and Oxidative Degradation Pathways

Both reductive and oxidative pathways are involved in the microbial degradation of nitrophenols. nih.gov

Reductive Pathways: In some cases, the nitro group is reduced to a hydroxylamine (B1172632) or an amino group. nih.gov For example, the biotransformation of 4-chloro-2-nitrophenol (B165678) by a Bacillus species involves the initial reduction to 4-chloro-2-aminophenol. researchgate.net

Oxidative Pathways: Oxidative pathways often involve the direct removal of the nitro group as nitrite (B80452). nih.gov In the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300, the release of nitrite is followed by the elimination of chloride ions, with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as intermediates. nih.govresearchgate.net Similarly, Burkholderia sp. RKJ 800 degrades 2C4NP via a pathway involving chlorohydroquinone and hydroquinone. nih.gov Another bacterium, Cupriavidus sp. strain CNP-8, degrades 2C4NP through a pathway that proceeds via hydroxyquinol. researchgate.net

The specific pathway utilized can vary between different microbial species. nih.gov

Role of Specific Bacterial Strains (e.g., Burkholderia sp., Cupriavidus sp.)

The biodegradation of chlorinated nitrophenols, such as 2-chloro-4-nitrophenol (a related compound often studied as a proxy), is significantly driven by specific bacterial strains capable of utilizing these xenobiotic compounds as a sole source of carbon and energy. Research has identified several key genera, including Burkholderia and Cupriavidus, which employ distinct metabolic pathways for degradation.

Burkholderia sp. : Strains of Burkholderia have demonstrated different mechanisms for degrading 2-chloro-4-nitrophenol (2C4NP). For instance, Burkholderia sp. strain RKJ 800, isolated from a pesticide-contaminated site, degrades 2C4NP by initially forming chlorohydroquinone (CHQ) and subsequently hydroquinone (HQ). nih.govplos.org This pathway differs from that of another gram-negative bacterium, Burkholderia sp. strain SJ98, which initiates degradation through reductive dehalogenation to produce 4-nitrophenol (B140041) (PNP). nih.govplos.org The ability of strain RKJ 800 to mineralize 2C4NP highlights the metabolic diversity even within the same genus. nih.gov

Cupriavidus sp. : Cupriavidus sp. strain CNP-8, also isolated from pesticide-contaminated soil, utilizes 2C4NP as a sole source of carbon, nitrogen, and energy. researchgate.net This strain employs a degradation pathway that proceeds via hydroxyquinol (1,2,4-benzenetriol, BT) as the key ring-cleavage substrate. researchgate.netnih.gov This mechanism is notably different from the hydroquinone-based pathways observed in other gram-negative 2C4NP-degrading bacteria like Burkholderia sp. RKJ 800. nih.gov Strain CNP-8 shows robust degradation capabilities across a range of temperatures (20-40 °C) and pH levels (5-10). researchgate.net

Other Strains : Research has also identified other bacteria with the ability to degrade these compounds. Arthrobacter sp. strain SJCon degrades 2C4NP via the formation of chlorohydroquinone (CHQ), which is then cleaved to maleylacetate. nih.gov Similarly, Rhodococcus imtechensis strain RKJ300 is capable of metabolizing 2C4NP, with chlorohydroquinone and hydroquinone identified as intermediates. nih.gov

| Bacterial Strain | Key Degradation Pathway/Intermediate | Reference |

|---|---|---|

| Burkholderia sp. RKJ 800 | Hydroquinone Pathway | nih.govplos.org |

| Burkholderia sp. SJ98 | Reductive dehalogenation to 4-Nitrophenol (PNP) | nih.govplos.org |

| Cupriavidus sp. CNP-8 | Hydroxyquinol (1,2,4-Benzenetriol) Pathway | researchgate.netnih.gov |

| Arthrobacter sp. SJCon | Chlorohydroquinone (CHQ) to Maleylacetate | nih.gov |

| Rhodococcus imtechensis RKJ300 | Chlorohydroquinone (CHQ) and Hydroquinone (HQ) intermediates | nih.gov |

Enzymatic Biotransformation (e.g., Monooxygenases, Dioxygenases)

The microbial degradation of this compound and related compounds is orchestrated by a series of specific enzymes that catalyze the transformation. Monooxygenases and dioxygenases are crucial in initiating the breakdown of the aromatic ring.

Monooxygenases : In Cupriavidus sp. strain CNP-8, the initial conversion of 2C4NP to 1,2,4-benzenetriol (B23740) (BT) is catalyzed by HnpAB, a two-component FAD-dependent monooxygenase. nih.gov This enzyme system is distinct from previously reported 2C4NP monooxygenases. researchgate.net In the differing pathway of Burkholderia sp. SJ98, after the initial dehalogenation, the resulting 4-nitrophenol is sequentially catalyzed by PNP-2-monooxygenase and 4-nitrocatechol-4-monooxygenase. nih.govplos.org

Dioxygenases : Following the initial transformations, dioxygenases are responsible for cleaving the aromatic ring. In Burkholderia sp. strain RKJ 800, a manganese-dependent hydroquinone (HQ) dioxygenase cleaves the HQ ring to form γ-hydroxymuconic semialdehyde. nih.gov In Arthrobacter sp. SJCon, a chlorohydroquinone (CHQ) dioxygenase is active, cleaving the CHQ ring to produce maleylacetate. nih.gov Similarly, in the Cupriavidus sp. CNP-8 pathway, a 1,2,4-benzenetriol (BT) 1,2-dioxygenase, named HnpC, catalyzes the ring-cleavage of BT to form maleylacetate. nih.gov

Other Enzymes : The pathway in Burkholderia sp. SJ98 also involves a reductive dehalogenase for the initial removal of the chlorine atom from 2C4NP. plos.org

Metabolite Identification in Biodegradation (e.g., Chlorohydroquinone, Hydroquinone)

The identification of intermediate metabolites is fundamental to elucidating the biodegradation pathways of this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to identify these transient compounds.

Chlorohydroquinone (CHQ) and Hydroquinone (HQ) : These are the major metabolites identified in the degradation pathway of 2C4NP by Burkholderia sp. strain RKJ 800. nih.govplos.org CHQ is the first metabolite, which is then converted to HQ before the aromatic ring is cleaved. plos.org CHQ and HQ have also been confirmed as intermediates in the degradation of 2C4NP by Rhodococcus imtechensis strain RKJ300. nih.gov In Arthrobacter sp. SJCon, CHQ is also a key identified metabolite. nih.gov

Hydroxyquinol (1,2,4-Benzenetriol) : In the distinct pathway utilized by Cupriavidus sp. strain CNP-8, the primary intermediate is hydroxyquinol (1,2,4-benzenetriol, BT). nih.gov The degradation proceeds via the formation of chloro-1,4-benzoquinone, which is then converted to BT. nih.gov

Other Metabolites : In the pathway used by Burkholderia sp. SJ98, the initial metabolite is 4-nitrophenol (PNP), formed via reductive dehalogenation. plos.org Subsequent metabolites include 4-nitrocatechol (B145892) and 1,2,4-benzenetriol. plos.org The cleavage of the hydroquinone ring by dioxygenase in strain RKJ 800 results in γ-hydroxymuconic semialdehyde. nih.gov

Environmental Fate and Persistence in Biological Systems

Nitrophenols, including chlorinated variants, are recognized as priority environmental pollutants due to their toxicity and persistence. plos.orgtidjma.tn Their chemical structure, featuring a stable aromatic ring and a nitro group, contributes to their recalcitrance in the environment. tidjma.tnresearchgate.net

The environmental fate of these compounds is governed by processes like photolysis and, crucially, biodegradation. cdc.gov While they can be broken down by microorganisms, the process can be slow. tidjma.tn In soil and water, biodegradation is a primary fate process. cdc.govllojibwe.org However, their high solubility in water facilitates their potential to contaminate groundwater, where breakdown is significantly slower, leading to long-term persistence. tidjma.tnllojibwe.org The accumulation of nitrophenols in soil can inhibit the activity of native microbial populations, thereby affecting nutrient cycling. tidjma.tn

Bioremediation Potential of this compound Contamination

The ability of specific microorganisms to use nitrophenolic compounds as a source of nutrients forms the basis of their bioremediation potential. researchgate.net Strains that can completely mineralize these pollutants are particularly valuable for cleaning up contaminated sites.

Laboratory-scale soil microcosm studies have demonstrated the effectiveness of several bacterial strains.

Burkholderia sp. RKJ 800 has been shown to be a suitable candidate for the bioremediation of sites contaminated with 2C4NP. nih.gov

Cupriavidus sp. CNP-8 is considered a promising candidate for bioremediation due to its high degradation efficiency and its adaptability to fluctuations in pH and temperature. researchgate.net

Rhodococcus imtechensis RKJ300 demonstrated the ability to degrade a mixture of nitrophenols in soil microcosm studies, indicating its suitability for in situ bioremediation efforts. nih.govresearchgate.net

These findings suggest that bioaugmentation, the process of adding specialized microbial strains to a contaminated environment, is a viable strategy for the remediation of soil and water polluted with this compound and related chemicals. researchgate.net

Environmental Aspects and Transformation Pathways of 2 Chloromethyl 4 Nitrophenol

Occurrence and Distribution in Environmental Compartments

The distribution of 2-(Chloromethyl)-4-nitrophenol in the environment is linked to its release from anthropogenic sources and its subsequent behavior in various environmental matrices.

This compound is not a naturally occurring substance; its presence in the environment is a result of human activity. nih.gov The primary sources of release are associated with industrial manufacturing and processing. Nitrophenols are widely used as intermediates in the production of a variety of commercial products, including dyes, pharmaceuticals, agrochemicals, paint colorings, and rubber chemicals. nih.govcdc.gov

The synthesis of this compound itself involves the reaction of 4-nitrophenol (B140041) with formaldehyde (B43269) and hydrochloric acid. cdc.gov Consequently, environmental release can occur during its synthesis, storage, transport, or use as a chemical intermediate in other manufacturing processes. General sources for the broader class of nitrophenols also include emissions from vehicle exhaust, where they can be formed during the thermal reaction of fuel with nitrogen oxides. cdc.govnih.gov

Table 1: Summary of Environmental Sources

| Source Category | Specific Examples of Release |

|---|---|

| Industrial Manufacturing | Discharges from facilities producing dyes, pharmaceuticals, and agrochemicals. cdc.gov |

| Chemical Synthesis | Losses during the production of this compound from 4-nitrophenol. cdc.gov |

| Combustion Byproduct | Formation in and release from gasoline and diesel vehicle exhaust (as part of the nitrophenol class). cdc.govnih.gov |

Nitrophenolic compounds are recognized as significant water pollutants often found in industrial effluents. nih.gov The typical concentration of the related compound 4-nitrophenol in wastewater from chemical industries can be around 190 mg/L. mdpi.com While specific monitoring data for this compound in wastewater is limited, effluents from industries such as textile manufacturing are known to release nitrophenols into aquatic systems and publicly owned treatment works. nih.gov

The chemical transformation of related compounds during water treatment can also lead to the formation of chloronitrophenols. For instance, 2-chloro-4-nitrophenol (B164951) has been identified as a major byproduct during the chlorination of 4-nitrophenol in water treatment processes. plos.org Studies have shown that in both pure water and actual wastewater, the concentration of 2-chloro-4-nitrophenol can increase during disinfection and subsequently be transformed by reactive radicals generated in advanced oxidation processes. plos.org Although direct detection data for this compound is scarce, its potential presence in industrial wastewater is high due to its use as a chemical intermediate. cdc.govnih.gov

Soil and sediment contamination by nitrophenols typically occurs near manufacturing and processing facilities. cdc.gov Atmospheric deposition, primarily through rain and snow, serves as a secondary source of these compounds in soil and water. cdc.gov While there were no reported releases of the related 2-nitrophenol (B165410) directly to soil according to the 2021 Toxics Release Inventory (TRI), significant amounts were released via underground injection, which can be a source of groundwater contamination. cdc.gov

Presence in Wastewater and Aquatic Systems

Environmental Monitoring and Analytical Challenges

The effective monitoring of this compound and its transformation products in the environment presents significant analytical hurdles due to the complexity of environmental samples and the low concentrations at which these compounds may be present.

Analyzing trace levels of organic pollutants in environmental matrices like water, soil, and sludge is a challenging task. epa.govjcu.edu.au The complexity of these matrices can lead to significant interference, suppressing the analytical signal and making accurate quantification difficult. jcu.edu.au

Several sample preparation and concentration techniques are employed to overcome these challenges:

Liquid-Liquid Extraction (LLE): This is a traditional method for extracting organic compounds from aqueous samples using an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE, offering advantages such as reduced solvent consumption and higher concentration factors. psu.edu In this technique, the sample is passed through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. psu.edu

The choice of extraction method depends on the specific analyte, the sample matrix, and the required detection limits. For phenolic compounds, pH adjustment of the sample is often necessary to ensure efficient extraction. synectics.net

The development of sensitive and selective detection methods is crucial for the reliable quantification of trace levels of this compound and its byproducts. rsc.orgnih.gov

Commonly used analytical techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying nitrophenols and their degradation products. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the identification and quantification of volatile and semi-volatile organic compounds. psu.edusynectics.net

Electrochemical Sensors: These devices offer a promising approach for the rapid and sensitive detection of nitrophenols. rsc.orgresearchgate.netmdpi.com They work by measuring the current response from the oxidation or reduction of the target analyte at the surface of a modified electrode. nih.govresearchgate.net Various materials, such as Ti₃C₂Tₓ MXene and FeSe₂, have been explored to enhance the sensitivity and selectivity of these sensors for nitrophenols. rsc.orgresearchgate.net

Table 2: Detection Methods for Nitrophenols

| Detection Method | Principle | Reported Performance for Nitrophenols |

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. nih.govresearchgate.net | Widely used for validating degradation studies of chlorinated nitrophenols. nih.gov |

| GC-MS | Separation by gas chromatography followed by detection with a mass spectrometer. psu.edusynectics.net | A standard method for the analysis of semi-volatile organic compounds in environmental samples. synectics.net |

| Electrochemical Sensors | Measures the electrochemical response of the analyte at a modified electrode surface. nih.govresearchgate.net | Ti₃C₂Tₓ MXene-based sensor for 4-chlorophenol (B41353) and 4-nitrophenol with detection limits of 0.062 μM and 0.11 μM, respectively. rsc.org FeSe₂-based sensor for 4-nitrophenol and 2-nitrophenol with low limits of detection (0.030 and 0.034 µM). researchgate.net |

The ongoing development of more sensitive and robust analytical methods is essential for understanding the environmental behavior and potential risks associated with this compound and its transformation products.

Advanced Spectroscopic and Computational Characterization of 2 Chloromethyl 4 Nitrophenol and Its Derivatives

Spectroscopic Analysis Techniques and Interpretations

Spectroscopic analysis provides the primary means of identifying 2-(Chloromethyl)-4-nitrophenol and confirming its structure. Each technique probes different aspects of the molecule's quantum mechanical states, from nuclear spin to vibrational and electronic energy levels, collectively offering a detailed molecular portrait.

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to investigate the vibrational modes of a molecule. The functional groups within this compound give rise to a series of characteristic absorption bands in the IR spectrum.

The presence of the nitro group (-NO₂) is typically confirmed by a strong asymmetric stretching vibration peak around 1520 cm⁻¹. The phenolic C-O bond exhibits a stretching vibration at approximately 1250 cm⁻¹. Other significant vibrations, while not explicitly documented in detail for this specific molecule in the reviewed literature, can be predicted based on known frequency ranges for similar compounds. ias.ac.innist.gov These include a broad O-H stretching band for the hydroxyl group (typically 3200-3600 cm⁻¹), C-H stretching vibrations from the aromatic ring (3000-3100 cm⁻¹), and a C-Cl stretching vibration for the chloromethyl group (usually found in the 600-800 cm⁻¹ region).

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| Asymmetric Stretch | -NO₂ | ~1520 | |

| C-O Stretch | Phenolic C-O | ~1250 | |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | ias.ac.in |

| C-Cl Stretch | -CH₂Cl | 600 - 800 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined. nih.gov

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to the electron-withdrawing effects of the nitro group and the substitution pattern, these protons would appear as a doublet, a doublet of doublets, and another doublet, likely in the downfield region. The two protons of the chloromethyl (-CH₂Cl) group would be chemically equivalent and are expected to appear as a sharp singlet. The phenolic hydroxyl proton (-OH) would typically be observed as a broad singlet that can exchange with D₂O.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Protons (H-3, H-5, H-6) | ~7.0 - 8.5 | d, dd, d |

| Chloromethyl Protons (-CH₂H ₂) | ~4.5 - 5.0 | s |

| Phenolic Proton (-OH ) | Variable, broad | s (broad) |

Note: Specific experimental data is not widely available in the reviewed literature; ranges are based on general principles and data for analogous structures.

The ¹³C NMR spectrum provides information on the seven unique carbon atoms in the this compound molecule. The carbon atom attached to the highly electronegative nitro group (C-4) would be significantly deshielded. The carbons bonded to the hydroxyl (C-1) and chloromethyl (C-2) groups would also appear downfield. The remaining aromatic carbons and the chloromethyl carbon would resonate at characteristic frequencies. Quantitative ¹³C NMR can be a powerful tool for analyzing mixtures of isomers or determining polymer end-groups. acs.org

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C1 (-OH) | 155 - 165 |

| C2 (-CH₂Cl) | 125 - 135 |

| C3 | 115 - 125 |